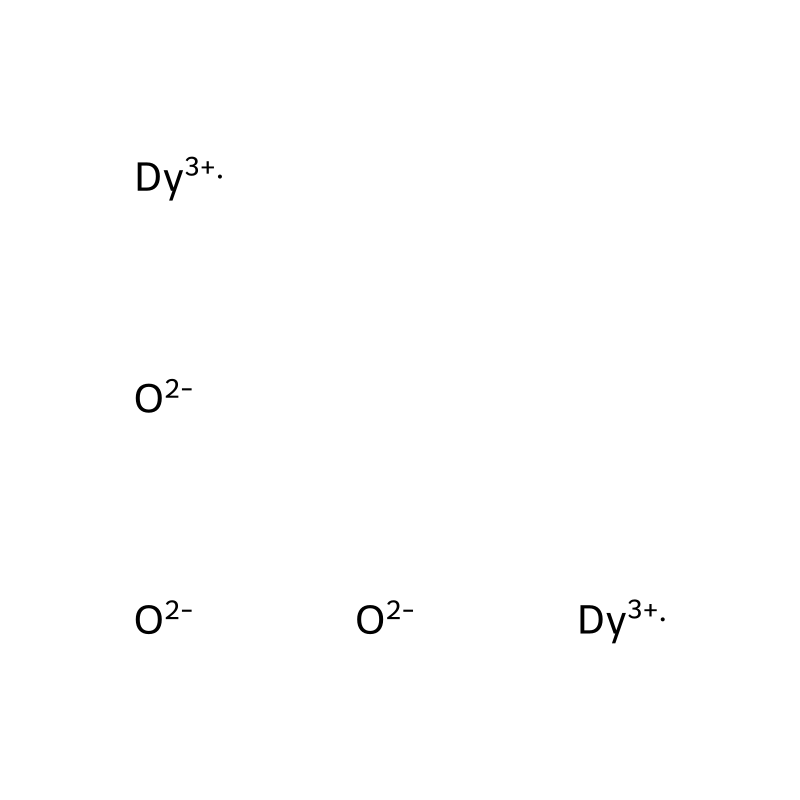Dysprosium oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dysprosium oxide, chemically represented as dysprosium(III) oxide (Dy₂O₃), is a sesquioxide of the rare earth element dysprosium. It appears as a pastel yellowish-greenish powder and is slightly hygroscopic. This compound is notable for its high melting point of approximately 2408 °C and boiling point of around 3900 °C, making it thermally stable under various conditions. Dysprosium oxide is primarily used in applications involving ceramics, glass, phosphors, lasers, and as a Faraday rotator in optical devices .
The mechanism of action of dysprosium oxide depends on the specific application. Here are two key examples:
Magnetism
Dysprosium ions (Dy³⁺) in Dy2O3 possess unique magnetic properties. They exhibit large magnetic moments, allowing them to contribute to permanent magnets with high coercivity (resistance to demagnetization).
Luminescence
Dysprosium oxide can be doped with other elements to create phosphors. These materials absorb light at one wavelength and emit light at a different wavelength. Doped Dy2O3 phosphors are used in various applications, including solid-state lighting and lasers, due to their efficient light emission properties.
- Inhalation: Inhalation of dust particles may cause respiratory irritation.
- Skin/Eye Contact: Contact with skin or eyes may cause irritation.
- Environmental Impact: Dysprosium is a rare earth element, and excessive environmental release of Dy2O3 should be avoided due to potential ecological concerns.
Magnetic Materials Research
High-performance magnets
Dysprosium oxide is a crucial component in developing next-generation permanent magnets, particularly Neodymium-Iron-Boron (NdFeB) magnets. Adding small amounts of Dy2O3 significantly enhances the magnet's coercivity, the ability to resist demagnetization []. This research is crucial for advancements in electric motors, generators, and other applications requiring powerful and compact magnets.
Magnetostrictive materials
Dysprosium oxide exhibits large magnetostrictive behavior, meaning it can change its shape when exposed to a magnetic field. Researchers are exploring its potential for developing new types of actuators, sensors, and energy harvesting devices [].
Optical Materials Research
Advanced optical coatings
Dysprosium oxide finds use in creating anti-reflection coatings for lenses and other optical components. These coatings minimize light reflection, improving overall device efficiency in areas like solar cells and optical communications [].
Luminescent materials
Dysprosium oxide can be doped into various materials to create phosphors, which emit light when excited by external energy. This research is relevant for developing new lighting technologies, displays, and lasers with specific color spectrums [].
Catalytic Materials Research
Emerging catalysts
Dysprosium oxide shows promise as a catalyst or catalyst support in various chemical reactions. Studies are underway to explore its potential in hydrogen production, petroleum refining, and other areas of catalysis research [].
Nanoparticle applications
Research is ongoing to explore the unique properties of dysprosium oxide nanoparticles. These particles may have applications in drug delivery, biomedical imaging, and developing novel catalytic systems [].
- Reaction with Acids: Dysprosium oxide reacts with dilute hydrochloric acid to produce dysprosium(III) chloride and water:
- Formation from Dysprosium Metal: Dysprosium metal reacts with oxygen in the air to form dysprosium(III) oxide:
- Reactivity with Water: Dysprosium metal reacts with hot water to form dysprosium hydroxide and hydrogen gas:
Dysprosium oxide can be synthesized through several methods:
- Thermal Decomposition: Heating dysprosium carbonate or dysprosium hydroxide leads to the formation of dysprosium oxide.
- Solid-State Reaction: Mixing dysprosium metal or its salts with oxygen at elevated temperatures results in the formation of dysprosium oxide.
- Precipitation Method: Dissolving dysprosium salts in water and adding a base can precipitate dysprosium hydroxide, which can then be converted to dysprosium oxide through calcination.
Dysprosium oxide has a variety of applications across different fields:
- Ceramics and Glass: Used as an additive to improve thermal stability and optical properties.
- Phosphors: Employed in phosphorescent materials for lighting and display technologies.
- Lasers: Acts as a dopant in solid-state laser materials.
- Magnetic Materials: Utilized in the production of high-performance magnets, particularly in neodymium-iron-boron magnets.
- Faraday Rotators: Important in optical devices for controlling light polarization .
Research on the interactions of dysprosium oxide with other materials primarily focuses on its role in enhancing the properties of composite materials. For example, when incorporated into magnetic materials or ceramics, it can significantly improve thermal stability and magnetic performance. Additionally, studies have indicated that dysprosium oxide can influence the optical properties of glass and phosphor materials .
Dysprosium oxide shares similarities with several other rare earth oxides. Here are some comparable compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Cerium Oxide | CeO₂ | Used as a catalyst and in polishing |
| Neodymium Oxide | Nd₂O₃ | Known for its magnetic properties |
| Europium Oxide | Eu₂O₃ | Used in phosphors for red light |
| Terbium Oxide | Tb₂O₃ | Employed in green phosphors |
| Samarium Oxide | Sm₂O₃ | Utilized in magnets and lasers |
Uniqueness of Dysprosium Oxide
Dysprosium oxide is unique due to its specific applications in high-performance magnets and optical devices. Its ability to maintain stability at high temperatures makes it particularly valuable in advanced technological applications compared to other rare earth oxides that may not exhibit similar thermal properties. Additionally, its role as a Faraday rotator distinguishes it from compounds like cerium or europium oxides, which are primarily used for catalytic or phosphor applications respectively .
Physical Description
Slightly hygroscopic white powder; [Hawley]
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
General Manufacturing Information
Dysprosium oxide (Dy2O3): ACTIVE







